molecular formula C8H9ClN2 B1265692 Benzeneacetonitrile, 4-amino-, monohydrochloride CAS No. 3457-99-6

Benzeneacetonitrile, 4-amino-, monohydrochloride

Cat. No. B1265692
CAS RN: 3457-99-6
M. Wt: 168.62 g/mol
InChI Key: JMGBJPJOBHXMID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzene derivatives often involves multi-component cyclization reactions or intramolecular carbopalladation processes. For instance, polysubstituted benzene derivatives can be produced through novel one-pot multi-component cyclization reactions, involving components like pyridine, ethyl alpha-bromoacetate, malononitrile, and aromatic aldehyde in refluxing acetonitrile (Yan et al., 2008). Similarly, the carbopalladation of nitriles has been used to synthesize 3,4-disubstituted 2-aminonaphthalenes, showcasing the versatility of these methods in synthesizing complex structures (Tian et al., 2003).

Molecular Structure Analysis

The molecular structure of benzene derivatives is often elucidated using X-ray diffraction methods, which provide detailed insights into the arrangement of atoms within the molecule. For example, the crystal structure analysis of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile revealed a complex arrangement of phenyl moieties, methyl groups, a cyano group, and an amino group, highlighting the compound's intricate molecular geometry (Zhang, 2013).

Chemical Reactions and Properties

The chemical reactivity of benzeneacetonitrile derivatives is characterized by a variety of reactions, including but not limited to, coupling reactions, cyclization, and reactions with active-hydrogen containing compounds. These reactions not only expand the chemical versatility of the compound but also pave the way for synthesizing novel derivatives with potential biological and industrial applications.

Physical Properties Analysis

The physical properties of benzene derivatives are critical for their application in material science and other fields. These properties include thermal stability, solubility in organic solvents, and dielectric constants, which can significantly influence their utility in various applications. For instance, hyperbranched polyimides synthesized from related benzene derivatives exhibit good solubility and excellent thermal stability, making them suitable for high-performance applications (Rigana et al., 2016).

Scientific Research Applications

1. Chemical Synthesis and Cyclization

Benzeneacetonitriles, including 4-amino-, monohydrochloride, are used in chemical synthesis. For instance, they are involved in the Madelung synthesis, where substituted benzeneacetonitriles cyclize under base influence to form various derivatives like dihydropyrrolo- and tetrahydropyrido[1,2-a]indole or dihydro-1-benzazepin (Verboom, Berga, Trompenaars, & Reinhoudt, 1985).

2. Electrochemical Amination

In electrochemical amination processes, benzeneacetonitrile derivatives are used as solvents. They play a role in achieving high efficiency in synthesizing primary aromatic amino compounds under specific conditions, as demonstrated in the electrolysis of various mixtures (Lisitsyn & Kargin, 2004).

3. Solubility Studies

The solubility of various compounds, including benzeneacetonitrile derivatives, has been studied in different solvents. These studies are crucial in understanding the thermodynamic properties of these compounds and their interactions in various solvents (Yao, Xia, & Li, 2017).

4. Photopolymerization Processes

Benzeneacetonitrile derivatives are used in photopolymerization processes. They act as photosensitizers in photoinitiating systems, facilitating the polymerization of various monomers under different light conditions. This application is significant in areas like 3D printing (Tomal, Pilch, Chachaj-Brekiesz, & Ortyl, 2019).

5. Antitumor Activity

Certain derivatives of benzeneacetonitrile have shown potential in antitumor activities. These compounds, after undergoing chemical reactions, have exhibited cytotoxic properties against various cancer cell lines, indicating their potential in cancer treatment (Ahagh et al., 2019).

6. Hemiaminal Formation

Benzeneacetonitrile derivatives are involved in the formation of stable hemiaminals and Schiff bases. These chemical reactions are influenced by various factors, including substituents on the phenyl ring and the presence of other reactive groups (Barys, Ciunik, Drabent, & Kwiecień, 2010).

properties

IUPAC Name

2-(4-aminophenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JMGBJPJOBHXMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063040
Record name Benzeneacetonitrile, 4-amino-, monohydrochloride
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzeneacetonitrile, 4-amino-, monohydrochloride

CAS RN

3457-99-6
Record name Benzeneacetonitrile, 4-amino-, hydrochloride (1:1)
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Record name (p-Aminophenyl)acetonitrile hydrochloride
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Record name Benzeneacetonitrile, 4-amino-, hydrochloride (1:1)
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Record name Benzeneacetonitrile, 4-amino-, monohydrochloride
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Record name [4-(cyanomethyl)phenyl]ammonium chloride
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Record name (p-Aminophenyl)acetonitrile hydrochloride
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